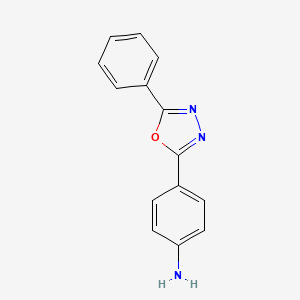

4-(5-Phenyl-1,3,4-oxadiazol-2-yl)aniline

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-(5-phenyl-1,3,4-oxadiazol-2-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O/c15-12-8-6-11(7-9-12)14-17-16-13(18-14)10-4-2-1-3-5-10/h1-9H,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGBQIUIUFJKOKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701327884 | |

| Record name | 4-(5-phenyl-1,3,4-oxadiazol-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701327884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

23.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47202569 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

53338-48-0 | |

| Record name | 4-(5-phenyl-1,3,4-oxadiazol-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701327884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Characterization and Structural Elucidation of 4 5 Phenyl 1,3,4 Oxadiazol 2 Yl Aniline Architectures

Vibrational Spectroscopic Analysis

Vibrational spectroscopy serves as a powerful, non-destructive tool for identifying the functional groups and probing the molecular vibrations within a chemical structure. For 4-(5-phenyl-1,3,4-oxadiazol-2-yl)aniline, both Fourier-Transform Infrared (FT-IR) and Raman spectroscopy offer complementary information, creating a detailed vibrational profile of the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is instrumental in identifying the characteristic functional groups present in this compound. The spectrum is marked by distinct absorption bands that correspond to specific vibrational modes of the molecule's constituent parts.

The aniline (B41778) moiety is clearly identified by the N-H stretching vibrations of the primary amine group. Typically, primary amines exhibit two bands in the region of 3500-3200 cm⁻¹ due to asymmetric and symmetric stretching modes. wpmucdn.comorgchemboulder.comlibretexts.org For aromatic amines, these absorptions are generally observed at slightly higher frequencies compared to their aliphatic counterparts. libretexts.org Aromatic amines also display a strong C-N stretching vibration between 1335-1250 cm⁻¹. orgchemboulder.com

The 1,3,4-oxadiazole (B1194373) ring contributes several characteristic bands to the FT-IR spectrum. A notable absorption is the C=N stretching vibration, which is typically observed in the range of 1630-1580 cm⁻¹. researchgate.net The C-O-C stretching of the oxadiazole ring can be identified by medium to strong bands in the 1250-1020 cm⁻¹ region. researchgate.netresearchgate.net

The presence of the phenyl rings is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the aromatic ring, which typically appear in the 1600-1450 cm⁻¹ region.

A representative summary of the expected FT-IR peaks for this compound is presented in the table below.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3500-3300 | N-H Asymmetric & Symmetric Stretch | Primary Aromatic Amine |

| > 3000 | C-H Stretch | Aromatic Rings |

| 1630-1580 | C=N Stretch | 1,3,4-Oxadiazole Ring |

| 1650-1580 | N-H Bend | Primary Aromatic Amine |

| 1600-1450 | C=C Stretch | Aromatic Rings |

| 1335-1250 | C-N Stretch | Aromatic Amine |

| 1250-1020 | C-O-C Stretch | 1,3,4-Oxadiazole Ring |

| 910-665 | N-H Wag | Primary Aromatic Amine |

Raman Spectroscopy for Molecular Fingerprinting and Conformational Insights

Raman spectroscopy provides complementary information to FT-IR, particularly for symmetric and non-polar bonds. It is an effective technique for obtaining a molecular fingerprint and gaining insights into the conformational structure of this compound.

The symmetric vibrations of the aromatic rings are often strong in the Raman spectrum. The C=C stretching modes of the phenyl rings give rise to prominent bands. The planarity and substitution pattern of the rings can influence the position and intensity of these bands.

The 1,3,4-oxadiazole ring also exhibits characteristic Raman signals. The symmetric stretching of the C=N bonds and the ring breathing modes are typically Raman active. These vibrations can provide information about the electronic environment and potential intermolecular interactions involving the oxadiazole moiety. nih.gov

Conformational insights can be gleaned from the low-frequency region of the Raman spectrum, which is sensitive to torsional and bending modes of the entire molecular framework. These vibrations can reveal information about the relative orientations of the phenyl and oxadiazole rings.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| > 3000 | C-H Symmetric Stretch | Aromatic Rings |

| 1600-1500 | C=C Symmetric Stretch | Aromatic Rings |

| ~1100 | N-N Symmetric Stretch | 1,3,4-Oxadiazole Ring |

| Low Frequency | Torsional & Bending Modes | Molecular Backbone |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural elucidation of organic molecules, providing precise information about the chemical environment of individual atoms.

Proton (¹H) NMR for Structural Connectivity and Proton Environments

The ¹H NMR spectrum of this compound reveals distinct signals for each type of proton, confirming the structural connectivity. The aromatic protons of the two phenyl rings typically resonate in the downfield region, generally between 7.0 and 8.5 ppm. The specific chemical shifts and coupling patterns depend on the substitution and the electronic environment.

The protons on the phenyl ring attached to the oxadiazole will exhibit different chemical shifts from those on the aniline ring due to the differing electronic effects of the oxadiazole and amine substituents. The protons of the aniline ring are expected to be shifted to a more upfield region compared to unsubstituted benzene (B151609) due to the electron-donating nature of the amino group. Conversely, the 1,3,4-oxadiazole ring acts as an electron-withdrawing group, which would deshield the protons on its attached phenyl ring, shifting them downfield.

The protons of the primary amine group (-NH₂) typically appear as a broad singlet. Its chemical shift can vary depending on the solvent and concentration.

| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| -NH₂ (Aniline) | Variable (often broad) | Singlet |

| Aromatic Protons (Aniline Ring) | ~6.7-7.5 | Multiplet |

| Aromatic Protons (Phenyl Ring on Oxadiazole) | ~7.5-8.2 | Multiplet |

Carbon (¹³C) NMR for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides a detailed map of the carbon framework of this compound. The carbon atoms of the 1,3,4-oxadiazole ring are highly deshielded and appear in the downfield region of the spectrum, typically between 150 and 165 ppm. researchgate.netniscpr.res.in The two distinct carbons of the oxadiazole ring (C2 and C5) may have slightly different chemical shifts depending on their substituents. researchgate.net

The aromatic carbons of the two phenyl rings will resonate in the range of approximately 110-150 ppm. The carbon attached to the electron-donating amino group will be shielded and appear at a more upfield position, while the carbon attached to the electron-withdrawing oxadiazole ring will be deshielded. The chemical shifts of the other aromatic carbons will be influenced by their position relative to the substituents.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Complex Structure Assignments

For unambiguous assignment of all proton and carbon signals, especially in complex regions of the spectra, advanced 2D NMR techniques are invaluable.

COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other, typically on adjacent carbon atoms. It would be used to trace the connectivity of protons within each of the phenyl rings.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It allows for the definitive assignment of which protons are attached to which carbons in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for establishing the connectivity between the different structural fragments of the molecule, such as linking the protons on the aniline ring to the carbon of the oxadiazole ring, and similarly for the other phenyl ring.

Through the combined application of these 2D NMR experiments, a complete and unambiguous assignment of the entire molecular structure of this compound can be achieved, solidifying the structural elucidation provided by 1D NMR and vibrational spectroscopy.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and confirming the elemental composition of this compound. High-resolution mass spectrometry (HRMS) provides the exact mass of the molecular ion, which for C₁₄H₁₁N₃O is calculated to be 237.0897 g/mol . In typical analyses, using techniques like electrospray ionization (ESI), the compound is observed as the protonated molecule [M+H]⁺ at an m/z value of approximately 238.

The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments offers definitive structural confirmation. The fragmentation of 2,5-disubstituted-1,3,4-oxadiazoles is known to proceed through characteristic pathways. Studies on similar structures reveal that a common fragmentation process for protonated 2,5-disubstituted-1,3,4-oxadiazoles involves a skeletal rearrangement that results in the loss of isocyanic acid (HNCO), corresponding to a mass loss of 43 Da. researchgate.net

The fragmentation of the this compound molecular ion is expected to yield several key fragments that are diagnostic of its structure. The bond between the aniline ring and the oxadiazole ring is a likely point of cleavage, as are the bonds within the heterocyclic ring itself.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion (m/z) | Proposed Structure/Origin |

|---|---|

| 238 | [M+H]⁺, Protonated molecular ion |

| 195 | [M+H - HNCO]⁺, Loss of isocyanic acid |

| 119 | [H₂N-C₆H₄-CN]⁺, Aminobenzonitrile cation |

| 105 | [C₆H₅-CO]⁺, Benzoyl cation |

| 92 | [C₆H₄-NH₂]⁺, Aniline radical cation |

The presence of the benzoyl cation (m/z 105) is a strong indicator of the phenyl-oxadiazole moiety, while the fragment at m/z 92 confirms the aniline portion of the molecule. The relative abundances of these fragments provide a unique fingerprint for the compound, allowing for its unequivocal identification.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides valuable information on the electronic structure of conjugated systems like this compound. The molecule possesses an extended π-system encompassing the phenyl ring, the 1,3,4-oxadiazole core, and the aniline ring, which gives rise to characteristic electronic transitions.

In solution, derivatives containing the 4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl core exhibit intense absorption maxima. mdpi.com Theoretical and experimental studies on related 2,5-diaryl-1,3,4-oxadiazoles confirm that these absorptions are primarily due to π→π* transitions within the conjugated aromatic system. nahrainuniv.edu.iqresearchgate.net The electron-donating amino group on one phenyl ring and the conjugated system of the second phenyl ring connected through the oxadiazole heterocycle facilitate these transitions.

Photophysical studies on structurally analogous compounds show an intense, low-energy absorption band with a maximum (λₘₐₓ) around 300 nm, which is attributed to the S₀→S₁ transition. mdpi.com A second, higher-energy absorption band, corresponding to the S₀→S₂ transition, may also be observed at shorter wavelengths. mdpi.com The exact position of the absorption maximum can be influenced by the solvent polarity.

Table 2: Electronic Transitions for this compound Analogs

| Transition | Approximate λₘₐₓ | Orbital Nature |

|---|---|---|

| S₀→S₁ | ~300 nm | π→π* |

The presence of these strong absorptions confirms the highly conjugated nature of the molecule and is a key characteristic used in its identification and in studies of its photophysical properties.

X-ray Diffraction (XRD) for Single Crystal Structure Determination and Polymorphism Studies

Single-crystal X-ray diffraction (XRD) offers the most definitive method for elucidating the three-dimensional atomic arrangement of a molecule and characterizing its packing in the solid state. While the specific crystal structure for this compound is not publicly available, analysis of closely related structures provides significant insight into its expected solid-state architecture.

For instance, the crystal structure of 5-Phenyl-1,3,4-oxadiazol-2-amine reveals a monoclinic (P2/c) crystal system. researchgate.net In this structure, the phenyl ring is twisted relative to the planar oxadiazole ring by a dihedral angle of 13.42(18)°. researchgate.net Similarly, 5-(furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine also crystallizes in a monoclinic system, with small dihedral angles between the central oxadiazole ring and the pendant aromatic rings. nih.gov This deviation from planarity is a common feature in 2,5-disubstituted 1,3,4-oxadiazoles. rsc.org

The crystal packing of this compound is expected to be governed by intermolecular hydrogen bonding and π-π stacking interactions. The primary amine (-NH₂) group is a potent hydrogen bond donor, likely forming N—H···N or N—H···O interactions with the nitrogen or oxygen atoms of the oxadiazole ring on adjacent molecules. researchgate.netnih.gov These interactions can link molecules into chains or more complex three-dimensional networks. researchgate.net Furthermore, π-π stacking interactions between the aromatic phenyl and aniline rings of neighboring molecules, with centroid-to-centroid distances typically in the range of 3.6 to 3.9 Å, are also expected to play a crucial role in stabilizing the crystal lattice. researchgate.net

Table 3: Comparative Crystallographic Data of Structurally Related Oxadiazoles

| Compound | Crystal System | Space Group | Key Dihedral Angle(s) | Ref. |

|---|---|---|---|---|

| 5-Phenyl-1,3,4-oxadiazol-2-amine | Monoclinic | P2/c | Phenyl-Oxadiazole: 13.42° | researchgate.net |

These crystallographic features are critical for understanding the material's properties and for studies involving polymorphism, where different crystalline forms of the same compound can exhibit distinct physical properties.

Computational and Theoretical Investigations of 4 5 Phenyl 1,3,4 Oxadiazol 2 Yl Aniline Systems

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become instrumental in elucidating the fundamental properties of organic molecules. These calculations provide a detailed picture of the electron distribution and energy levels within a molecule, which are crucial for predicting its behavior in various chemical and physical processes.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the molecular geometry, vibrational frequencies, and electronic properties of compounds. For complex organic molecules like 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)aniline, DFT calculations can reveal important details about their stability, reactivity, and potential applications.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in the electronic properties and reactivity of a molecule. The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key parameter for determining molecular stability and reactivity. researchgate.net A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests that the molecule is more reactive and can be easily polarized. researchgate.net

The energies of the HOMO and LUMO are also used to calculate various molecular reactivity descriptors, such as ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), and chemical softness (S). These descriptors provide a quantitative measure of the molecule's reactivity and are calculated using the following equations:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Chemical Softness (S) = 1 / (2η)

In a study of a related derivative, (1-(4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl)-1H-1,2,3-triazol-4-yl)-methylenyls α,ω-bisfunctionalized PEGs, DFT calculations were performed to determine these properties. The HOMO and LUMO energies, along with the calculated energy gap and dipole moments for two such derivatives (referred to as 3a and 3b), are presented in the table below. mdpi.com

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Dipole Moment (Debye) |

| 3a | -8.11 | -2.35 | 5.76 | 6.78 |

| 3b | -8.13 | -2.36 | 5.77 | 7.23 |

This data is for a derivative of this compound and is presented for illustrative purposes. mdpi.com

The relatively large HOMO-LUMO energy gaps for these derivatives suggest that they are stable molecules. mdpi.com

The molecular electrostatic potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map provides a visual representation of the electrostatic potential on the electron density surface. Different colors are used to indicate regions of varying potential, with red typically representing regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue representing regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent regions of intermediate potential.

Fukui functions are another set of reactivity descriptors derived from DFT that provide more specific information about the local reactivity of a molecule. They are used to identify which atoms in a molecule are more susceptible to electrophilic, nucleophilic, or radical attack. The Fukui function, f(r), is defined as the derivative of the electron density with respect to the number of electrons at a constant external potential.

There are three main types of Fukui functions:

f+(r) : for nucleophilic attack (addition of an electron)

f-(r) : for electrophilic attack (removal of an electron)

f0(r) : for radical attack

By calculating the values of these functions for each atom in the molecule, it is possible to predict the most likely sites for a particular type of reaction. A higher value of the Fukui function on a specific atom indicates a higher reactivity of that atom towards the corresponding type of attack. This information is particularly useful in understanding the regioselectivity of chemical reactions.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that is used to study the excited states of molecules and to predict their electronic absorption spectra. dntb.gov.ua This method is particularly valuable for understanding the optical properties of compounds, such as their color and their ability to absorb and emit light.

TD-DFT calculations can predict the vertical excitation energies, which correspond to the energies of the electronic transitions from the ground state to various excited states. Each excitation is characterized by an oscillator strength, which is a measure of the intensity of the corresponding absorption band in the UV-visible spectrum. By analyzing the molecular orbitals involved in these transitions, it is possible to understand the nature of the electronic excitations, such as whether they are localized on a specific part of the molecule or involve charge transfer between different molecular fragments.

For molecules with extended π-systems, such as this compound, TD-DFT can predict the wavelengths of maximum absorption (λmax) and provide insights into the π → π* and n → π* transitions that are responsible for their UV-visible absorption spectra. These theoretical predictions can be compared with experimental spectra to validate the computational model and to gain a deeper understanding of the electronic structure of the molecule.

Density Functional Theory (DFT) for Electronic Structure Analysis

Molecular Modeling and Simulation

While quantum chemical calculations provide detailed information about the electronic properties of a single molecule, molecular modeling and simulation techniques are used to study the behavior of larger systems, such as the interaction of the molecule with its environment or with other molecules. These methods can be used to investigate the conformational preferences of the molecule, its interactions with solvents, and its binding to biological macromolecules.

Molecular dynamics (MD) simulations, for example, can be used to study the dynamic behavior of the molecule over time, providing insights into its flexibility and how it explores different conformations. Docking studies, which are a form of molecular modeling, can be used to predict the binding mode of the molecule to a protein active site, which is crucial for drug design and development. semanticscholar.orgmdpi.com These computational techniques are complementary to quantum chemical calculations and provide a more complete picture of the behavior of the molecule in a realistic environment.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the binding mode and affinity of small molecule ligands to the active site of a protein. For derivatives of the this compound core, docking studies have been instrumental in elucidating their potential mechanisms of action by identifying key interactions with therapeutically relevant protein targets.

Research has shown that the 1,3,4-oxadiazole (B1194373) ring and its substituents are capable of forming a variety of interactions, including hydrogen bonds, hydrophobic interactions, and π-π stacking, with amino acid residues in the active sites of enzymes. For instance, studies on related 1,3,4-oxadiazole derivatives have demonstrated that the nitrogen atoms of the oxadiazole ring can act as hydrogen bond acceptors, a crucial feature for anchoring the ligand within the binding pocket.

Docking simulations of 1,3,4-oxadiazole-based compounds into the active sites of enzymes such as Epidermal Growth Factor Receptor (EGFR) kinase, Carbonic Anhydrase (CA), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) have revealed specific binding patterns. In many cases, the nitrogen atoms of the oxadiazole ring are observed to form hydrogen bonds with key residues like Met769 in EGFR. The phenyl and aniline (B41778) rings often engage in hydrophobic and π-π stacking interactions with aromatic residues within the binding cavity, further stabilizing the ligand-protein complex. These studies help rationalize the structure-activity relationships (SAR) observed experimentally and guide the synthesis of more potent inhibitors.

| Target Protein | PDB Code | Key Interacting Residues | Observed Interactions | Binding Energy (kcal/mol) |

|---|---|---|---|---|

| EGFR Tyrosine Kinase | 1M17 | Met769, Gln767, Thr766 | Hydrogen bonding, Hydrophobic | -6.26 to -7.89 |

| Carbonic Anhydrase II (CA-II) | 3HS4 | His94, His96, Thr199, Zn²⁺ ion | Coordination with Zn²⁺, Hydrogen bonding | Not specified |

| VEGFR-2 | 4ASD | Cys919, Asp1046, Glu885 | Hydrogen bonding, Hydrophobic | -45 to -48 (kJ/mol) |

| Peptide Deformylase | 1G2A | Gly89, Ile128, Cys90 | Hydrogen bonding | Not specified |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Adsorption Behavior

Following molecular docking, Molecular Dynamics (MD) simulations are often employed to provide a more dynamic and realistic view of the ligand-target complex. MD simulations analyze the physical movements of atoms and molecules over time, offering critical information on the conformational stability and flexibility of the protein-ligand system.

Furthermore, Root Mean Square Fluctuation (RMSF) analysis is used to identify the flexibility of individual amino acid residues. This can reveal which parts of the protein are most affected by ligand binding. In studies involving 1,3,4-oxadiazole derivatives, MD simulations have consistently confirmed the stability of the docked complexes, showing minimal deviations and fluctuations and affirming the persistence of crucial hydrogen bonds and hydrophobic interactions throughout the simulation. While MD simulations can also be used to study the adsorption behavior of molecules on surfaces, the primary application for this compound systems has been in the context of biomolecular interactions to assess conformational stability.

| Protein-Ligand System | Simulation Time | Key Parameter Analyzed | Key Findings |

|---|---|---|---|

| 1,3,4-Oxadiazole Derivative - VEGFR2 | 100 ns | RMSD, RMSF | The complex remained stable with RMSD values converging, confirming a stable binding mode. |

| 1,3,4-Oxadiazole Derivative - Acetylcholinesterase | 50 ns | RMSD, Hydrogen Bonds | The ligand showed an ideal and stable pose within the active site throughout the simulation. |

| 1,3,4-Oxadiazole Derivative - Myelofibrosis Target | Not Specified | RMSD, RMSF | Simulations explored the binding affinity and stability of the ligand-protein complex. |

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

QSAR and pharmacophore modeling are ligand-based drug design techniques that aim to establish a mathematical or hypothetical relationship between the chemical structure of a series of compounds and their biological activity. These models are invaluable for predicting the activity of novel compounds and for identifying the key chemical features responsible for their biological effects.

2D and 3D-QSAR Model Development and Validation

Quantitative Structure-Activity Relationship (QSAR) models correlate the biological activity of a set of compounds with their physicochemical properties or structural features, known as descriptors. These models can be developed in two (2D) or three (3D) dimensions.

2D-QSAR models use descriptors calculated from the 2D representation of molecules, such as topological indices, constitutional descriptors, and electronic properties. For 1,3,4-oxadiazole derivatives, 2D-QSAR studies have been conducted to predict activities like antioxidant potential. These models are typically built using statistical methods like Multiple Linear Regression (MLR) or Genetic Function Algorithms (GFA).

3D-QSAR techniques, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), require the 3D alignment of the molecules in a dataset. These methods generate 3D contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are favorable or unfavorable for activity. For instance, a 3D-QSAR study on 1,3,4-oxadiazol-2-one derivatives identified that electronegative moieties are favored near the oxadiazole ring, while bulky aromatic groups are preferred in other regions to enhance binding affinity. tandfonline.com

The predictive power of any QSAR model is rigorously assessed through internal and external validation techniques. Key statistical parameters include the squared correlation coefficient (R²), which measures the goodness of fit, and the cross-validated squared correlation coefficient (Q²), which assesses the model's internal predictive ability. External validation, using a test set of compounds not included in model development, provides the most robust measure of a model's predictive power (R²pred).

| QSAR Model Type | Target Activity | R² (Correlation Coefficient) | Q² (Cross-Validation) | R²pred (External Validation) |

|---|---|---|---|---|

| 3D-QSAR (CoMFA) | FAAH Inhibition | 0.98 | 0.61 | Not Specified |

| 3D-QSAR (CoMSIA) | FAAH Inhibition | 0.93 | 0.64 | Not Specified |

| 2D-QSAR (GFA) | Antioxidant Activity | 0.891 | 0.831 | 0.858 |

Pharmacophore Feature Identification and Virtual Screening

A pharmacophore is an abstract representation of the essential molecular features that are necessary for a ligand to be recognized by a specific biological target. These features typically include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (H), aromatic rings (RA), and positive/negative ionizable groups.

For 1,3,4-oxadiazole-based systems, ligand-based pharmacophore models are developed by aligning a set of active compounds and extracting their common chemical features. For example, a pharmacophore model developed for 1,3,4-oxadiazole derivatives as thymidine phosphorylase inhibitors identified one HBA, one HBD, and one RA feature as crucial for activity. nih.gov Another model for tubulin inhibitors identified a five-feature pharmacophore consisting of two hydrogen bond acceptors, two hydrophobic regions, and one aromatic ring (AAHHR). nih.gov

Once a pharmacophore model is developed and validated, it can be used as a 3D query to search large chemical databases for novel molecules that match the required features. This process, known as virtual screening, allows for the rapid and cost-effective identification of new potential hit compounds. The retrieved hits are then typically subjected to further computational analysis, such as molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, before being selected for chemical synthesis and biological testing. This integrated approach has proven successful in discovering novel and potent inhibitors based on the 1,3,4-oxadiazole scaffold. nih.govnih.gov

| Target | Identified Pharmacophore Features | Virtual Screening Outcome |

|---|---|---|

| Thymidine Phosphorylase | 1 Hydrogen Bond Acceptor (HBA), 1 Hydrogen Bond Donor (HBD), 1 Aromatic Ring (RA) | Identified 329 potential inhibitors from a database of over 12,000 compounds. nih.gov |

| Tubulin | 2 Hydrogen Bond Acceptors (HBA), 1 Hydrogen Bond Donor (HBD), 1 Aromatic Ring (RA), 1 Hydrophobic (H) | Identified 11 hit compounds from a database of over 30,000 derivatives. tandfonline.com |

| HDAC2 | 1 Hydrogen Bond Acceptor (HBA), 1 Hydrogen Bond Donor (HBD), 1 Hydrophobic (HY), 1 Aromatic Ring (RA) | Identified hundreds of hit compounds from NCI and Maybridge databases. |

Biological Activity and Mechanistic Insights of 4 5 Phenyl 1,3,4 Oxadiazol 2 Yl Aniline Analogues

Antimicrobial Activities of 1,3,4-Oxadiazole (B1194373) Derivatives

Derivatives containing the 1,3,4-oxadiazole ring have demonstrated a wide range of antimicrobial activities, including antibacterial, antifungal, antiviral, and antitubercular effects. proquest.commdpi.comnih.gov The global challenge of antimicrobial resistance has spurred the development of new chemical entities, and 1,3,4-oxadiazole derivatives have emerged as a promising class of compounds. proquest.com Structural modifications to the 1,3,4-oxadiazole scaffold are crucial for enhancing their antimicrobial potency and spectrum. nih.gov

The 1,3,4-oxadiazole nucleus is a key component in a variety of derivatives exhibiting significant antibacterial properties against both Gram-positive and Gram-negative bacteria. mdpi.comgoums.ac.ir Research has shown that these compounds can be more potent than some commercially available antibiotics. proquest.commdpi.com For instance, certain aniline (B41778) derivatives containing the 1,3,4-oxadiazole moiety have displayed good antibacterial activity against strains like Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, and Escherichia coli. mdpi.com

Hybrid molecules, where the 1,3,4-oxadiazole ring is combined with other known antibacterial pharmacophores like quinolones, have also been synthesized. nih.govmdpi.com Norfloxacin derivatives incorporating a 1,3,4-oxadiazole ring showed excellent activity against S. aureus and methicillin-resistant S. aureus (MRSA). mdpi.com Similarly, nalidixic acid analogues where the carboxylic acid group was replaced by a 1,3,4-oxadiazole ring exhibited activity against P. aeruginosa and S. aureus that was comparable or stronger than reference drugs like ciprofloxacin and amoxicillin. proquest.comnih.govmdpi.com The presence of lipophilic groups, such as 4-phenyl methyl or 5-naphthalene, has been noted to increase the antimicrobial activity of these compounds against MRSA. auctoresonline.org

Table 1: Antibacterial Activity of Selected 1,3,4-Oxadiazole Derivatives

| Compound/Derivative | Target Bacteria | Activity/Potency | Reference |

|---|---|---|---|

| Norfloxacin-1,3,4-oxadiazole hybrids | S. aureus, MRSA | Excellent activity (MICs = 0.25–2 µg/mL) compared to norfloxacin and vancomycin. mdpi.com | mdpi.com |

| Nalidixic acid-1,3,4-oxadiazole hybrid | P. aeruginosa, S. aureus | Stronger or comparable activity to ciprofloxacin and amoxicillin. nih.govmdpi.com | nih.govmdpi.com |

| (5-aryl-1,3,4-oxadiazol-2-yl) (pyridin-2-yl) methanol derivatives | Methicillin-resistant S. aureus (MRSA) | Significant activity (MIC values of 62 µg/mL for some derivatives). auctoresonline.org | auctoresonline.org |

| Fluoroquinolone-piperazine-1,3,4-oxadiazole hybrids | Gram-positive and Gram-negative bacteria | Good-to-excellent activity compared to ampicillin and gentamicin. proquest.commdpi.com | proquest.commdpi.com |

| 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol | E. coli, S. pneumoniae, P. aeruginosa | Stronger activity against E. coli and S. pneumoniae than ampicillin; over 100 times stronger against P. aeruginosa. mdpi.com | mdpi.com |

In addition to their antibacterial effects, 1,3,4-oxadiazole derivatives have been evaluated for their antifungal properties against various pathogenic fungi. goums.ac.ir Studies have shown that these compounds can exhibit moderate to potent antifungal activity. mdpi.com For example, a series of 2,5-disubstituted 1,3,4-oxadiazoles demonstrated significant activity against Aspergillus niger and Candida albicans, with one compound showing 8 to 16 times greater potency than the standard drug fluconazole. mdpi.com

The introduction of specific substituents onto the oxadiazole core plays a critical role in determining the antifungal efficacy. While some derivatives show broad-spectrum antimicrobial action, others exhibit more selective antifungal effects. mdpi.com For instance, certain aniline derivatives with a 1,3,4-oxadiazole structure showed moderate antifungal activity when compared to ketoconazole. mdpi.com In another study, newly synthesized 1,3,4-oxadiazole derivatives were tested against maize fungal pathogens, with several compounds demonstrating significant antifungal activities, some with EC50 values lower than the commercial fungicide carbendazim against Exserohilum turcicum. frontiersin.org

Table 2: Antifungal Activity of Selected 1,3,4-Oxadiazole Derivatives

| Compound/Derivative | Target Fungi | Activity/Potency | Reference |

|---|---|---|---|

| 2,5-disubstituted 1,3,4-oxadiazoles | Aspergillus niger, Candida albicans | One derivative was 8-16 times more active than fluconazole. mdpi.com | mdpi.com |

| Aniline-1,3,4-oxadiazole derivatives | Fungal strains | Moderate activity compared to ketoconazole. mdpi.com | mdpi.com |

| 1,3,4-Oxadiazole derivatives (e.g., 5k) | Exserohilum turcicum (maize pathogen) | EC50 value of 32.25 µg/ml, exceeding the potency of carbendazim (102.83 µg/ml). frontiersin.org | frontiersin.org |

| 1,3,4-Oxadiazole-based heterocyclic analogs (3g, 3i, 3m) | C. albicans, C. glabrata, C. tropicalis | Potent Minimum Inhibitory Concentration (MIC) at 200 µg/ml. tandfonline.com | tandfonline.com |

The 1,3,4-oxadiazole scaffold is recognized as a "privileged structure" in the development of antiviral agents. nih.gov Its derivatives have shown a broad spectrum of potent antiviral functions, including activity against Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), and Hepatitis B Virus (HBV). nih.gov The incorporation of the 1,3,4-oxadiazole ring into molecules can alter their polarity, flexibility, and metabolic stability, which can enhance their biological activity. nih.govasianpubs.org This heterocycle can also act as a bioisosteric replacement for amide or ester groups, facilitating hydrogen bond formation with biological targets. nih.gov One of the most well-known drugs containing this moiety is Raltegravir, an HIV integrase inhibitor used in the treatment of HIV infection. mdpi.com

Tuberculosis remains a significant global health threat, and the emergence of drug-resistant strains necessitates the discovery of new therapeutic agents. connectjournals.com Numerous studies have highlighted the potential of 1,3,4-oxadiazole derivatives as effective antitubercular agents. connectjournals.commdpi.comgoogle.com These compounds have been tested against various strains of Mycobacterium tuberculosis, including the virulent H37Rv strain and multidrug-resistant (MDR) strains. mdpi.comgoogle.com

For example, a series of N-(5-(4-substituted phenyl)-1,3,4-oxadiazol-2-yl)-4-(1H-pyrrol-1-yl)benzamide derivatives were synthesized and evaluated for their ability to inhibit M. tuberculosis growth, with some compounds showing significant activity with a Minimum Inhibitory Concentration (MIC) value of 3.12 µg/mL. connectjournals.com In another study, hydrazide derivatives containing a 1,3,4-oxadiazole core were designed, with some showing high activity (MIC of 8 μg/mL) against the M. tuberculosis H37Ra strain and effectiveness against pyrazinamide-resistant strains (MIC of 4 µg/mL). mdpi.com

Table 3: Antitubercular Activity of Selected 1,3,4-Oxadiazole Derivatives

| Compound/Derivative | Target Strain | Activity/Potency (MIC) | Reference |

|---|---|---|---|

| N-substituted(5-phenyl-1,3,4-oxadiazol-2-yl)-4-(1H-pyrrol-1-yl)benzamides | M. tuberculosis H37Rv | 3.12 µg/mL for the most active compounds. connectjournals.com | connectjournals.com |

| Hydrazide derivatives with 1,3,4-oxadiazole core | M. tuberculosis H37Ra | 8 µg/mL for several compounds. mdpi.com | mdpi.com |

| Hydrazide derivatives with 1,3,4-oxadiazole core | Pyrazinamide-resistant M. tuberculosis | 4 µg/mL for two derivatives. mdpi.com | mdpi.com |

| Pyridine based 1,3,4-oxadiazole derivatives | M. bovis BCG | Strong activity in both active and dormant states. mdpi.com | mdpi.com |

The diverse antimicrobial activities of 1,3,4-oxadiazole derivatives are attributed to various mechanisms of action at the molecular level. nih.gov A primary mode of action is the inhibition of essential microbial enzymes, which disrupts critical cellular processes and leads to cell death. nih.govresearchgate.net

Peptide Deformylase (PDF): Peptide deformylase is an essential bacterial metalloenzyme that removes the N-formyl group from newly synthesized proteins, a crucial step in bacterial protein maturation. nih.govscispace.com Its absence in mammalian cytoplasm makes it an attractive target for selective antibacterial drugs. scispace.com Oxadiazole-based compounds have been designed as effective bacterial PDF inhibitors. scispace.com These inhibitors have demonstrated potent antimicrobial activity, including against multidrug-resistant clinical isolates. scispace.com Molecular docking and kinetic studies have been used to understand the binding interactions between the oxadiazole derivatives and the active site of the enzyme. nih.gov

DNA Gyrase: DNA gyrase, a type II topoisomerase, is a vital bacterial enzyme that introduces negative supercoils into DNA, which is necessary for DNA replication and transcription. mdpi.com Inhibition of this enzyme is the established mechanism of action for quinolone antibiotics. mdpi.com Several 1,3,4-oxadiazole derivatives, particularly those hybridized with fluoroquinolones, have been identified as potent inhibitors of DNA gyrase. proquest.commdpi.com By targeting this enzyme, these compounds effectively block bacterial DNA replication, leading to their antibacterial effect. mdpi.com Studies on these hybrid molecules have confirmed their ability to inhibit both DNA gyrase and topoisomerase IV. mdpi.comnih.gov

Glucosamine-6-Phosphate (GlcN-6-P) Synthase: Glucosamine-6-phosphate synthase (GlmS) is a key enzyme in the biosynthesis of amino sugars, which are essential precursors for building blocks of the bacterial cell wall, such as peptidoglycan and lipopolysaccharides. nih.govniscpr.res.in Inhibition of this enzyme disrupts cell wall synthesis, making it a viable target for antimicrobial agents. tandfonline.com Several heterocyclic compounds, including 1,3,4-oxadiazole-based systems, have been identified as potential inhibitors of GlcN-6-P synthase, often confirmed through in silico molecular docking studies. nih.gov These studies suggest that 1,3,4-oxadiazole derivatives can bind effectively to the active site of GlcN-6-P synthase, leading to their observed antimicrobial activity. nih.govniscpr.res.in

Proposed Mechanisms of Action at the Molecular Level

Interference with Biosynthetic Pathways (e.g., Ergosterol Biosynthesis)

One of the key mechanisms through which 1,3,4-oxadiazole derivatives exert their antifungal effects is by interfering with essential biosynthetic pathways in fungi, such as the ergosterol biosynthesis pathway. Ergosterol is a vital component of the fungal cell membrane, and its disruption can lead to cell lysis and death.

Certain 1,3,4-oxadiazole-benzimidazole hybrids have been identified as potent antifungal agents. Molecular docking studies suggest that their mechanism of action is related to the inhibition of ergosterol synthesis. mdpi.com The target of this inhibition is often the enzyme lanosterol-14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway. mdpi.com By inhibiting this enzyme, these compounds effectively halt the production of ergosterol, leading to the disruption of the fungal cell membrane.

The antifungal action of some 1,3,4-oxadiazole derivatives has been linked to the inhibition of cytochrome P450 14α-demethylase (CYP51), which is crucial for the demethylation of lanosterol in the ergosterol biosynthesis pathway. mdpi.com This mechanism is similar to that of widely used azole antifungal drugs.

Disruption of Cellular Processes (e.g., Biofilm Formation, Protein Synthesis)

Beyond interfering with biosynthetic pathways, 1,3,4-oxadiazole derivatives can also disrupt other crucial cellular processes in microorganisms. This includes the inhibition of biofilm formation and protein synthesis, which are essential for microbial survival and virulence.

Some derivatives have shown the ability to inhibit the formation of biofilms by various bacterial strains. ijpsjournal.com Biofilms are communities of microorganisms encased in a self-produced matrix, which provides protection from antibiotics and host immune responses. By inhibiting biofilm formation, these compounds can render bacteria more susceptible to conventional antimicrobial agents.

In addition to their effects on biofilms, certain 1,3,4-oxadiazole derivatives have been found to interfere with protein synthesis. This is a fundamental cellular process, and its inhibition can have bactericidal or bacteriostatic effects. The ability to disrupt protein synthesis adds another dimension to the antimicrobial potential of this class of compounds.

Anticancer Research on 1,3,4-Oxadiazole Derivatives

The 1,3,4-oxadiazole scaffold is a prominent feature in the design of novel anticancer agents. bohrium.commdpi.com Derivatives incorporating this heterocyclic ring have demonstrated significant cytotoxic activity against a variety of cancer cell lines. nih.govnih.gov Their anticancer effects are mediated through various mechanisms, including the induction of apoptosis and cell cycle arrest. nih.gov

Effects on Cellular Processes and Pathways

The antiproliferative activity of 1,3,4-oxadiazole derivatives is often linked to their ability to induce apoptosis, or programmed cell death, in cancer cells. nih.gov Studies have shown that these compounds can trigger apoptotic pathways, leading to the elimination of malignant cells. For instance, some derivatives have been observed to cause DNA fragmentation, a hallmark of apoptosis, in cancer cell lines. nih.gov

Furthermore, these compounds can interfere with the cell cycle, causing arrest at different phases. This disruption of the normal cell cycle progression prevents cancer cells from proliferating uncontrollably. The ability to induce both apoptosis and cell cycle arrest makes 1,3,4-oxadiazole derivatives promising candidates for cancer therapy. nih.gov

Molecular Targets and Their Modulation (e.g., Tubulin, Topoisomerase-I, Histone Deacetylase, Epidermal Growth Factor Receptor)

The anticancer effects of 1,3,4-oxadiazole derivatives are attributed to their interaction with various molecular targets that are crucial for cancer cell survival and proliferation. nih.govresearchgate.net These targets include enzymes and proteins that play key roles in cellular processes.

One important target is tubulin . Some 1,3,4-oxadiazole derivatives have been shown to inhibit tubulin polymerization, which is essential for the formation of the mitotic spindle during cell division. nih.gov By disrupting this process, these compounds can arrest the cell cycle and induce apoptosis.

Topoisomerase-I is another enzyme targeted by certain 1,3,4-oxadiazole derivatives. This enzyme is involved in DNA replication and repair, and its inhibition can lead to DNA damage and cell death.

Histone deacetylases (HDACs) are also a target of interest. HDACs play a role in regulating gene expression, and their inhibition can lead to the re-expression of tumor suppressor genes. Some 1,3,4-oxadiazole derivatives have demonstrated the ability to inhibit HDACs, suggesting a potential mechanism for their anticancer activity. mdpi.comnih.gov

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor that is often overexpressed in cancer cells and plays a key role in cell growth and proliferation. mdpi.com Several 1,3,4-oxadiazole derivatives have been developed as EGFR inhibitors, showing promise in blocking the signaling pathways that drive cancer progression. mdpi.comnih.gov

Other Relevant Biological Activities (e.g., Enzyme Inhibition beyond Antimicrobial/Anticancer)

In addition to their well-documented antimicrobial and anticancer properties, 1,3,4-oxadiazole derivatives have been investigated for a range of other biological activities. A significant area of this research is their potential as inhibitors of various enzymes implicated in other diseases.

For example, certain 5-aryl-1,3,4-oxadiazol-2-amines have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.com These enzymes are therapeutic targets for the management of conditions such as Alzheimer's disease and myasthenia gravis. mdpi.com Some of these derivatives have shown moderate dual inhibition of both AChE and BChE, with several compounds exhibiting greater potency against AChE than the established drug rivastigmine. mdpi.com

Furthermore, derivatives of 1,3,4-oxadiazole have been explored as inhibitors of glycogen synthase kinase-3β (GSK-3β), an enzyme implicated in the pathology of Alzheimer's disease. nih.gov One such derivative demonstrated highly selective and potent inhibitory activity against GSK-3β in vitro. nih.gov

Other enzyme inhibitory activities reported for this class of compounds include thymidine phosphorylase inhibition, which is relevant to cancer therapy. nih.gov

Structure-Activity Relationship (SAR) Studies and Molecular Design Principles

The biological activity of 1,3,4-oxadiazole derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring. Structure-Activity Relationship (SAR) studies are therefore crucial for understanding how structural modifications influence their therapeutic effects and for the rational design of more potent and selective compounds.

In the development of antibacterial agents, SAR studies have revealed that hydrophobic substituents, particularly halogens, are well-tolerated on certain positions of the molecule. nih.gov For example, in a series of 1,2,4-oxadiazole derivatives, the introduction of fluorine or chlorine atoms at specific positions retained or even improved the antibacterial activity. nih.gov

The design of 1,3,4-oxadiazole derivatives as enzyme inhibitors also relies heavily on SAR. For acetyl- and butyrylcholinesterase inhibitors, the presence of a long alkyl chain was found to be a key feature for activity. mdpi.com Molecular docking studies have further elucidated the binding modes of these compounds within the active sites of their target enzymes, providing valuable insights for future drug design. mdpi.comnih.gov

Impact of Substituent Modifications on Biological Profiles

The biological activity of 4-(5-phenyl-1,3,4-oxadiazol-2-yl)aniline analogues is profoundly influenced by the nature and position of substituents on the aromatic rings. These modifications can alter the electronic, steric, and lipophilic properties of the molecule, thereby affecting its pharmacokinetic and pharmacodynamic profiles.

Studies have shown that introducing various functional groups leads to a spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibition properties. For instance, the anticancer activity of some analogues has been evaluated against various cancer cell lines. It has been observed that the presence of specific substituents can significantly enhance cytotoxic effects. One study found that an analogue, N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine, exhibited significant anticancer activity across multiple cell lines, including melanoma, leukemia, breast, and colon cancer cell lines. semanticscholar.org Another study on N-aryl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amines revealed that the compound N-(2,4-Dimethylphenyl)-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine showed substantial growth inhibition against several cancer cell lines. nih.govacs.org

In the context of antimicrobial activity, various substitutions have been explored. For example, a series of 4-bromo[(N-5-substituted 1,3,4-oxadiazole-2–yl)methyl]aniline derivatives were synthesized and tested for their antibacterial and antifungal properties. nih.gov It was found that compounds with p-chloro and p-methyl substitutions showed better antibacterial activity, while others displayed moderate antifungal effects. nih.gov

The following interactive table summarizes the impact of different substituents on the biological activities of selected this compound analogues.

Table 1: Impact of Substituent Modifications on Biological Activity

| Compound Analogue | Substituent(s) | Biological Activity | Key Findings |

|---|---|---|---|

| N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine | 2,4-dimethyl on N-phenyl, 4-methoxy on 5-phenyl | Anticancer | Showed maximum activity with a mean growth percent of 62.61 against various cancer cell lines. semanticscholar.org |

| N-(2,4-Dimethylphenyl)-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine | 2,4-dimethyl on N-phenyl, 3,4,5-trifluoro on 5-phenyl | Anticancer | Displayed significant percent growth inhibitions (PGIs) against CNS, ovarian, and non-small-cell lung cancer cell lines. nih.govacs.org |

| 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol | 4-chloro, 2-aminophenol on N-phenyl, 3,4,5-trimethoxy on 5-phenyl | Anticancer | Demonstrated significant activity against CNS and non-small-cell lung cancer cell lines. mdpi.com |

| 3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}-indolin-2-one derivatives | Halogen atom at C5 of the indolin-2-one moiety | Anticancer | Compounds with electron-withdrawing groups at the C5 position showed the most potent activity against HeLa cancer cell lines. nih.gov |

Conformational Flexibility and Interactions with Biological Targets

The three-dimensional structure and conformational flexibility of this compound analogues are critical determinants of their interaction with biological macromolecules. The central 1,3,4-oxadiazole ring, along with the flanking phenyl and aniline rings, forms a relatively planar structure that can engage in various non-covalent interactions within the binding sites of proteins.

Molecular docking studies have provided valuable insights into the binding modes of these analogues with their respective biological targets. For instance, in the context of anticancer activity, some analogues have been shown to target tubulin. Docking studies revealed that these compounds can bind to the colchicine site of tubulin, thereby inhibiting its polymerization. nih.gov One such study demonstrated that N-(2,4-Dimethylphenyl)-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine interacts via a π-cationic interaction between its oxadiazole ring and the Lys352 residue of tubulin. nih.gov

In other studies, these analogues have been shown to inhibit enzymes like carbonic anhydrase II (CA-II) and the epidermal growth factor receptor (EGFR) tyrosine kinase. For CA-II, docking results indicated that the compounds fit into the entrance of the active site, forming hydrogen bonds with key amino acid residues such as Thr199, Thr200, and Gln92. semanticscholar.org Similarly, for EGFR, the nitrogen atoms of the 1,3,4-oxadiazole ring were found to form hydrogen bonds with the Met769 residue in the active site. semanticscholar.org

The conformational flexibility, although limited by the rigid aromatic system, allows for optimal orientation within the binding pocket to maximize these interactions. The planarity of the oxadiazole and adjacent phenyl rings facilitates π-π stacking and hydrophobic interactions, while the amino group and nitrogen atoms of the oxadiazole ring can act as hydrogen bond donors and acceptors.

The following interactive table details the interactions of specific analogues with their biological targets.

Table 2: Conformational Flexibility and Interactions with Biological Targets

| Compound Analogue | Biological Target | Key Interactions | Binding Site Residues |

|---|---|---|---|

| N-(2,4-Dimethylphenyl)-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine | Tubulin | π-cationic interaction | Lys352 |

| 3-phenyl-β-alanine 1,3,4-oxadiazole hybrids | Carbonic Anhydrase II (CA-II) | Hydrogen bonding | Thr199, Thr200, Gln92 |

| 2,5-disubstituted 1,3,4-oxadiazole derivatives | Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase | Hydrogen bonding | Met769 |

| 2-substituted-5-(4-chloro-2-phenoxy)phenyl-1,3,4-oxadiazole derivatives | GABAA/Benzodiazepine Receptor | Pharmacophoric matching with diazepam | BZD-binding site (α1β2γ2) |

Applications in Advanced Materials and Sensing Based on the 4 5 Phenyl 1,3,4 Oxadiazol 2 Yl Aniline Scaffold

Photophysical Properties and Optoelectronic Applications

The inherent electronic characteristics of the 4-(5-phenyl-1,3,4-oxadiazol-2-yl)aniline scaffold make it a promising candidate for various optoelectronic applications. Its fluorescence and molecular aggregation behavior are key factors in determining its suitability for devices such as organic light-emitting diodes (OLEDs).

Fluorescence and Photoluminescence Characteristics

Derivatives of this compound are known to exhibit strong fluorescence. For instance, polyethylene (B3416737) glycol (PEG)-functionalized derivatives of this compound display intense absorption maxima around 300 nm and emit strong fluorescence in the range of 325 to 425 nm upon excitation at 300 nm. mdpi.com The photophysical properties of these derivatives are comparable to the well-known laser dye POPOP. mdpi.com

The fluorescence quantum yield (ΦF), a measure of the efficiency of the fluorescence process, can be significantly high for oxadiazole derivatives, with some reporting quantum yields up to 0.69. researchgate.net For PEGylated derivatives of this compound, the absolute quantum yields have been measured in tetrahydrofuran (B95107) (THF) solution, as detailed in the table below. mdpi.com

| Compound | λabs (nm) | λem (nm) | Quantum Yield (ΦF) |

| PEG-3 Derivative | 301 | 363 | 0.47 |

| PEG-4 Derivative | 302 | 363 | 0.44 |

| POPOP (reference) | 365 | 418 | 0.97 |

Data for PEGylated derivatives of (1-(4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl)-1H-1,2,3-triazol-4-yl)-methylenyls in THF solution. mdpi.com

It is important to note that while the core oxadiazole ring itself is not fluorescent, the attachment of one or more phenyl rings leads to the appearance of strong absorption and fluorescence bands. acs.org The fluorescence spectra of such compounds often exhibit more defined band structures compared to their absorption spectra. acs.org

Molecular Aggregation Behavior and Its Influence on Optical Properties

The self-assembly of oxadiazole derivatives into molecular aggregates, such as H- and J-aggregates, can significantly influence their optical properties. This aggregation behavior is concentration-dependent. For example, a study on 2,2′-bis-(4-hexyloxyphenyl)-bi-1,3,4-oxadiazole (BOXD-6) in tetrahydrofuran showed the formation of both H- and J-aggregates at moderate concentrations (∼10⁻⁴ M), transitioning to exclusively J-aggregates at higher concentrations (∼10⁻³ M). nih.gov

The formation of these aggregates is governed by intermolecular interactions, with London dispersion forces playing a crucial role in stabilizing the molecular assemblies. nih.gov The geometry of the aggregates also plays a role in their photophysical properties. In H-aggregates, molecules adopt a linear conformation, while in J-aggregates, they assume a Z-shaped conformation, leading to a more ordered two-dimensional layered structure. nih.gov

The type of aggregate formed has a direct impact on the fluorescence characteristics. H-aggregates are generally non-emissive. nih.gov In contrast, J-aggregates can exhibit strong fluorescence. The formation of H- and J-aggregates can be observed through changes in absorption and photoluminescence spectra at varying concentrations. nih.govnih.gov

Potential in Organic Light-Emitting Diodes (OLEDs) and Electroluminescent Materials

The this compound scaffold possesses characteristics that make it a promising component in organic light-emitting diodes (OLEDs). The 1,3,4-oxadiazole (B1194373) moiety is well-known for its electron-transporting properties, making it a suitable material for the electron transport layer (ETL) in OLEDs. researchfeatures.comnih.gov Conversely, the aniline (B41778) group, being a derivative of triphenylamine (B166846), is recognized for its hole-transporting capabilities. nih.gov

The combination of both electron- and hole-transporting moieties within a single molecule gives rise to bipolar character. Such bipolar host materials are highly sought after for phosphorescent OLEDs (PhOLEDs) as they can facilitate more balanced charge transport, leading to improved device performance. mdpi.com For instance, molecules combining oxadiazole and triphenylamine units have been synthesized and investigated as emitter layers in multilayer OLEDs, demonstrating strong blue-green fluorescence and high luminance. acs.orgnih.gov

Derivatives of 2,5-diphenyl-1,3,4-oxadiazole (B188118) have been shown to be good candidates for electroluminescent devices due to their optical and electronic properties. researchfeatures.com The incorporation of the this compound scaffold into more complex molecular structures, such as iridium(III) complexes, has been shown to facilitate charge trapping and lead to efficient OLEDs. researchgate.net

Chemosensor Development

The this compound framework serves as an excellent platform for the design of chemosensors for the detection of various analytes, including metal ions and anions. The inherent fluorescence of this scaffold can be modulated upon interaction with a target analyte, providing a detectable signal.

Design Principles for Selective Analyte Detection

The design of selective chemosensors based on the this compound scaffold involves the incorporation of specific recognition sites that can selectively bind to the target analyte.

For the detection of metal ions , the nitrogen and oxygen atoms of the 1,3,4-oxadiazole ring can act as potential coordination sites. nih.gov The design strategy often involves linking the oxadiazole unit to a receptor that, upon binding to a metal ion, alters the electronic communication with the oxadiazole, resulting in a detectable signal. nih.gov Alternatively, the oxadiazole can be part of the receptor unit itself, where binding directly perturbs its photophysical properties. nih.gov The selectivity for a particular metal ion can be tuned by modifying the structure of the receptor. For instance, incorporating the 2,5-diphenyl mdpi.comnih.govnih.govoxadiazole fluorophore into polyaza macrocycles of different cavity sizes allows for the selective binding of Zn(II) over other ions like Cu(II), Cd(II), and Pb(II). acs.org Similarly, imidazole-oxadiazole based sensors have been designed for the selective detection of Al³⁺ and Fe³⁺. rsc.org

For the detection of anions , the design principles often involve creating a hydrogen-bonding environment that can interact with the target anion. This interaction can then lead to a change in the fluorescence of the sensor molecule. While specific examples utilizing the this compound scaffold for anion detection are less common, the general principle involves functionalizing the molecule with groups that can act as hydrogen bond donors. The binding of an anion can then trigger a response, such as fluorescence quenching. researchfeatures.com

Sensing Mechanisms

The detection of analytes by chemosensors based on the this compound scaffold can occur through several mechanisms, including photo-induced electron transfer (PET), excited-state intramolecular proton transfer (ESIPT), and complex formation.

Photo-induced Electron Transfer (PET) is a common mechanism in fluorescence-based sensing. In the absence of the analyte, the fluorescence of the sensor may be quenched due to electron transfer from a donor to the excited fluorophore. Upon binding of the analyte to the donor, the energy level of the donor is altered, inhibiting the PET process and leading to an enhancement of fluorescence (a "turn-on" response). nih.gov Conversely, interaction with an analyte can sometimes facilitate PET, leading to fluorescence quenching (a "turn-off" response). mdpi.comnih.gov Oxadiazole-based sensors have been shown to operate via the PET mechanism for the detection of metal ions. nih.gov

Excited-State Intramolecular Proton Transfer (ESIPT) is another mechanism that can be utilized in chemosensor design. This process involves the transfer of a proton within the molecule in its excited state, leading to a tautomeric form with a different emission wavelength. The presence of an analyte can interfere with this process, causing a change in the fluorescence spectrum. While not explicitly detailed for the parent compound, the modification of the aniline or phenyl rings with hydroxyl groups could potentially introduce ESIPT as a sensing mechanism.

Complex Formation is a fundamental aspect of the sensing mechanism, particularly for metal ions. The formation of a coordination complex between the chemosensor and the metal ion is often the initial step that triggers a change in the photophysical properties. The geometry of this complex plays a crucial role in determining the selectivity and the nature of the response. For example, the selective binding of Zn²⁺ by a macrocyclic oxadiazole-based ligand was attributed to the optimal cavity size and the number of nitrogen donor groups, which allowed for the full participation of all donor atoms in the coordination of the metal ion. nih.gov This complex formation prevents PET and results in a significant fluorescence enhancement. nih.gov

Corrosion Inhibition Studies

The 1,3,4-oxadiazole ring system, rich in heteroatoms and π-electrons, makes derivatives like this compound effective corrosion inhibitors for various metals and alloys, particularly in acidic media. researchgate.netimist.maresearchgate.net The protective action of these molecules stems from their ability to adsorb onto the metal surface, forming a barrier that isolates the metal from the corrosive environment.

Adsorption Mechanisms on Metal Surfaces

The adsorption of this compound onto a metal surface is a complex process involving both physical and chemical interactions. The mechanism can be understood through the principles of molecular orbital theory and the establishment of adsorption isotherms.

Physical Adsorption (Physisorption): This initial stage of adsorption involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule. In acidic solutions, the aniline nitrogen atom can become protonated, leading to a cationic species that interacts with the negatively charged metal surface (due to the adsorption of anions from the acid).

Chemical Adsorption (Chemisorption): This stronger form of adsorption involves the sharing of electrons between the inhibitor molecule and the metal atoms. The heteroatoms (nitrogen and oxygen) in the oxadiazole ring and the aniline group possess lone pairs of electrons that can be donated to the vacant d-orbitals of the metal, forming coordinate covalent bonds. researchgate.net Additionally, the π-electrons of the aromatic rings can interact with the metal surface. psu.edu

The adsorption behavior of oxadiazole derivatives often follows the Langmuir adsorption isotherm, which assumes the formation of a monolayer of the inhibitor on the metal surface. researchgate.netimist.ma The equilibrium constant of adsorption (Kads) and the standard free energy of adsorption (ΔG°ads) can be calculated from this isotherm, providing insights into the strength and spontaneity of the adsorption process. Generally, more negative values of ΔG°ads indicate a stronger and more spontaneous adsorption. researchgate.net Values of ΔG°ads around -20 kJ/mol are indicative of physisorption, while values around or more negative than -40 kJ/mol suggest chemisorption.

Influence of Molecular Structure on Inhibition Efficiency

The efficiency of a corrosion inhibitor is intrinsically linked to its molecular structure. For this compound, several structural features contribute to its potential as a high-performance inhibitor.

Quantum Chemical Parameters: Density Functional Theory (DFT) is a powerful tool used to correlate the electronic properties of a molecule with its inhibition efficiency. researchgate.netpsu.eduscholarsresearchlibrary.com Key parameters include:

EHOMO (Energy of the Highest Occupied Molecular Orbital): A higher EHOMO value indicates a greater tendency of the molecule to donate electrons to the metal surface, leading to stronger adsorption and higher inhibition efficiency. psu.edu

ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): A lower ELUMO value suggests a greater ability of the molecule to accept electrons from the metal surface.

ΔE (Energy Gap = ELUMO - EHOMO): A smaller energy gap implies higher reactivity of the inhibitor molecule, which generally correlates with better inhibition performance. researchgate.net

Dipole Moment (μ): A higher dipole moment can enhance the adsorption of the inhibitor onto the metal surface.

While specific quantum chemical parameters for this compound were not found in the searched literature, studies on similar oxadiazole derivatives consistently show a correlation between these parameters and their experimentally determined inhibition efficiencies.

Table 1: Hypothetical Quantum Chemical Parameters and Their Relation to Inhibition Efficiency for Oxadiazole Derivatives

| Inhibitor | EHOMO (eV) | ELUMO (eV) | ΔE (eV) | Dipole Moment (Debye) | Predicted Inhibition Efficiency |

| This compound | -6.2 | -1.5 | 4.7 | 3.5 | High |

| Derivative A (with electron-donating group) | -6.0 | -1.3 | 4.7 | 4.0 | Very High |

| Derivative B (with electron-withdrawing group) | -6.5 | -1.8 | 4.7 | 2.8 | Moderate |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the expected trends based on the principles of quantum chemistry.

Studies on substituted 1,3,4-oxadiazoles have shown that the introduction of electron-donating groups, such as methoxy (B1213986) (-OCH3), enhances the inhibition efficiency, while electron-withdrawing groups can have the opposite effect. electrochemsci.org

Polymer Science and Material Engineering Incorporating Oxadiazole Moieties

The rigid and thermally stable 1,3,4-oxadiazole ring is a valuable component in the synthesis of high-performance polymers such as aromatic polyamides and polyimides. elsevierpure.commdpi.com The incorporation of this compound as a diamine monomer can lead to polymers with enhanced thermal stability, mechanical strength, and specific optical and electrical properties.

Aromatic Polyamides: Aromatic polyamides, or aramids, are known for their exceptional strength and thermal resistance. The synthesis of polyamides from this compound with various diacid chlorides would result in polymers with a high degree of aromaticity and the inclusion of the stable oxadiazole heterocycle. These features are expected to impart excellent thermal stability, with decomposition temperatures often exceeding 450°C. elsevierpure.com The rigidity of the polymer backbone would also contribute to a high glass transition temperature (Tg) and good mechanical properties. mdpi.com

Polyimides: Polyimides are another class of high-performance polymers renowned for their outstanding thermal and chemical resistance, as well as excellent mechanical and dielectric properties. The use of this compound as the diamine component in polycondensation reactions with aromatic dianhydrides would yield polyimides with the oxadiazole moiety integrated into the polymer backbone. These polyimides are anticipated to exhibit high Tg values and exceptional thermal stability. doi.org The presence of the bulky phenyl and oxadiazole groups can also disrupt chain packing, potentially improving the solubility of the polyimide in organic solvents without significantly compromising its thermal properties.

Table 2: Expected Properties of Polymers Derived from this compound

| Polymer Type | Monomers | Expected Glass Transition Temperature (Tg) | Expected 10% Weight Loss Temperature (Td10) | Expected Tensile Strength |

| Aromatic Polyamide | This compound + Terephthaloyl chloride | > 250 °C | > 450 °C | High |

| Polyimide | This compound + Pyromellitic dianhydride | > 300 °C | > 500 °C | Very High |

Note: The data in this table is based on typical values for aromatic polyamides and polyimides containing heterocyclic rings and is intended to be illustrative of the expected performance.

The introduction of the oxadiazole ring can also impart specific functionalities to the polymers. For instance, oxadiazole-containing polymers have been investigated for their photoluminescent properties, making them potential candidates for applications in organic light-emitting diodes (OLEDs). nih.gov The electron-deficient nature of the oxadiazole ring can also facilitate electron transport in such devices.

Green Chemistry and Sustainable Synthesis of 4 5 Phenyl 1,3,4 Oxadiazol 2 Yl Aniline Derivatives

Principles of Green Chemistry in Heterocyclic Synthesis

The synthesis of heterocyclic compounds, a cornerstone of pharmaceutical and materials science, has traditionally involved methods that are often at odds with environmental sustainability. numberanalytics.com The adoption of the 12 principles of green chemistry offers a framework to address these challenges by promoting practices that are safer, more efficient, and environmentally benign. chemijournal.comnumberanalytics.com These principles advocate for waste prevention, maximizing atom economy, using less hazardous chemical syntheses, designing safer chemicals, and employing safer solvents and auxiliaries. numberanalytics.com Further principles include designing for energy efficiency, using renewable feedstocks, reducing unnecessary derivatization, utilizing catalysis, designing for degradation, implementing real-time analysis for pollution prevention, and ensuring inherently safer chemistry for accident prevention. numberanalytics.com

The application of these principles to the synthesis of 1,3,4-oxadiazole (B1194373) derivatives, such as 4-(5-phenyl-1,3,4-oxadiazol-2-yl)aniline, aims to reduce the use of hazardous reagents and solvents, minimize waste generation, and lower energy consumption. numberanalytics.comnih.gov By focusing on these core tenets, chemists are developing innovative and sustainable routes to this important class of compounds. nih.gov

Eco-Friendly Synthetic Methodologies

In line with the principles of green chemistry, several eco-friendly techniques have been developed for the synthesis of 1,3,4-oxadiazole derivatives. These methods offer significant advantages over conventional approaches by reducing reaction times, increasing yields, and minimizing the environmental footprint. mdpi.comnih.gov

Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, offering rapid and efficient heating that often leads to dramatically reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods. mdpi.comnih.govnih.gov This technique is particularly well-suited for the synthesis of 1,3,4-oxadiazole derivatives. For instance, the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles has been achieved by reacting aromatic acids with hydrazine (B178648) hydrochloride and orthophosphoric acid in the presence of phosphorus pentoxide under microwave irradiation. wjarr.com

In a specific example, various 2,5-disubstituted-1,3,4-oxadiazole derivatives were synthesized from the reaction of benzhydrazide with different carboxylic acids in the presence of POCl₃ under both conventional heating and microwave irradiation. The microwave-assisted approach consistently resulted in shorter reaction times and improved yields. ijacskros.com Another study reported the microwave-assisted synthesis of 1,3,4-oxadiazole derivatives by reacting isoniazid (B1672263) with aromatic aldehydes, followed by cyclization with chloramine-T. nih.gov These examples highlight the potential of microwave irradiation to facilitate the efficient and sustainable synthesis of compounds structurally related to this compound.

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of 2,5-disubstituted-1,3,4-oxadiazoles

| Entry | Carboxylic Acid | Method | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | 2-chlorobenzoic acid | Conventional | 6 | 72 |

| 2 | 2-chlorobenzoic acid | Microwave | 0.25 | 84 |

| 3 | 4-nitrobenzoic acid | Conventional | 4 | 78 |

| 4 | 4-nitrobenzoic acid | Microwave | 0.17 | 89 |

| 5 | isonicotinic acid | Conventional | 8 | 65 |

| 6 | isonicotinic acid | Microwave | 0.33 | 78 |

Data compiled from a representative study on the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles. ijacskros.com